molecular formula C15H18O8 B12775721 6-O-(trans-4-coumaroyl)-beta-D-glucopyranose CAS No. 912279-96-0

6-O-(trans-4-coumaroyl)-beta-D-glucopyranose

Cat. No.: B12775721
CAS No.: 912279-96-0
M. Wt: 326.30 g/mol
InChI Key: GKUSDFCBGXFHIL-FDGSXQGBSA-N
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Description

6-o-p-Coumarylglucoside is a naturally occurring compound found in various plants. It is a type of flavonoid glycoside, specifically an anthocyanin, which contributes to the pigmentation in flowers, fruits, and leaves. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-o-p-Coumarylglucoside typically involves the acylation of glucose with p-coumaric acid. This can be achieved through enzymatic or chemical methods. Enzymatic acylation is preferred due to its specificity and mild reaction conditions. For instance, protein extracts from certain plant species can be used to catalyze the acylation reaction .

Industrial Production Methods

Industrial production of 6-o-p-Coumarylglucoside involves extraction from plant sources, followed by purification. High-speed counter-current chromatography and solid-phase extraction are commonly used techniques to isolate and purify the compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions

6-o-p-Coumarylglucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acyl chlorides and anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-o-p-Coumarylglucoside .

Scientific Research Applications

6-o-p-Coumarylglucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-o-p-Coumarylglucoside involves its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Cyanidin 3-O-(6-O-para-coumaroyl)glucoside-5-O-glucoside
  • Pelargonidin 3-(6-p-coumaroyl)glucoside
  • Malvidin 3-O-(6-O-p-coumaroyl)glucoside

Uniqueness

6-o-p-Coumarylglucoside is unique due to its specific acylation pattern, which enhances its stability and antioxidant properties compared to other similar compounds. This unique structure also contributes to its distinct color and potential health benefits .

Properties

CAS No.

912279-96-0

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O8/c16-9-4-1-8(2-5-9)3-6-11(17)22-7-10-12(18)13(19)14(20)15(21)23-10/h1-6,10,12-16,18-21H,7H2/b6-3+/t10-,12-,13+,14-,15-/m1/s1

InChI Key

GKUSDFCBGXFHIL-FDGSXQGBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O

Origin of Product

United States

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